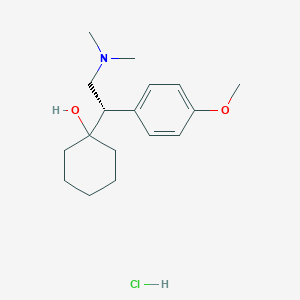

Venlafaxine hydrochloride, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Venlafaxine hydrochloride, (S)-, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant. It is particularly effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . Venlafaxine hydrochloride, (S)-, is known for its dual mechanism of action, which involves the inhibition of both serotonin and norepinephrine reuptake, making it a unique and potent antidepressant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride, (S)-, can be synthesized through various methods. One common approach involves the reduction of a cyano intermediate in the presence of Raney nickel, followed by formylation with formic acid and formaldehyde to yield venlafaxine, which is then converted into its hydrochloride salt . Another method involves the preparation of venlafaxine hydrochloride from venlafaxine base and hydrochloric acid gas in acetone .

Industrial Production Methods: Industrial production of venlafaxine hydrochloride, (S)-, often involves the wet granulation method using hydrophilic and hydrophobic polymers to create sustained-release matrix tablets. This method ensures a controlled release of the drug, improving patient compliance and therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Venlafaxine hydrochloride, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and environmental degradation.

Common Reagents and Conditions:

Reduction: The reduction of venlafaxine typically involves hydrogenation in the presence of catalysts like Raney nickel.

Substitution: Substitution reactions may occur during the synthesis of venlafaxine hydrochloride, particularly during the formylation step.

Major Products Formed: The major products formed from these reactions include O-desmethylvenlafaxine, which is an active metabolite of venlafaxine, and various degradation products that result from environmental processes .

Scientific Research Applications

Venlafaxine hydrochloride, (S)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of venlafaxine hydrochloride, (S)-, involves the potentiation of neurotransmitter activity in the central nervous system. It selectively inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their mood-stabilizing effects . The active metabolite, O-desmethylvenlafaxine, also contributes to its therapeutic effects .

Comparison with Similar Compounds

Desvenlafaxine: A synthetic form of the major active metabolite of venlafaxine.

Duloxetine: Known for its analgesic properties and use in treating generalized anxiety disorder and diabetic neuropathy.

Milnacipran: Approved for the treatment of fibromyalgia and major depressive episodes.

Levomilnacipran: Similar to milnacipran but with different pharmacokinetic properties.

Venlafaxine hydrochloride, (S)-, stands out due to its well-established efficacy and safety profile, making it a valuable option in the treatment of various psychiatric conditions.

Properties

CAS No. |

93413-45-7 |

|---|---|

Molecular Formula |

C17H28ClNO2 |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m1./s1 |

InChI Key |

QYRYFNHXARDNFZ-PKLMIRHRSA-N |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.